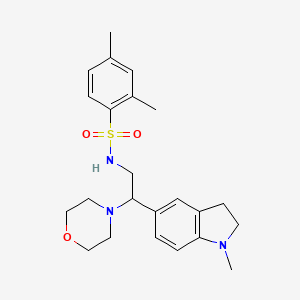

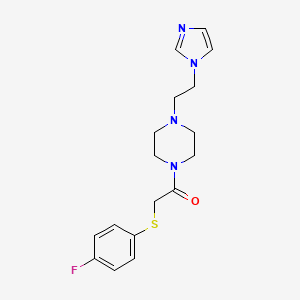

![molecular formula C9H8BrNO2 B2501915 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 1267046-10-5](/img/structure/B2501915.png)

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a brominated heterocyclic compound that is part of a broader class of chemicals known for their potential pharmacological properties. Research has shown that similar structures, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, exhibit anticonvulsant activities and may act as hypnotic agents .

Synthesis Analysis

The synthesis of related compounds, such as dibenzo[b,f]-1,4-oxazepin-11(10H)-ones, involves the ring closure of sodium salts of halogenated hydroxy-benzanilides. This process can lead to various isomeric products depending on the substituents and reaction conditions . For instance, the presence of electron-attracting substituents in position 2 can influence the outcome of the synthesis. Additionally, the thermolysis of semicarbazones derived from aminobenzophenones has been used to obtain compounds like 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, which shares a similar bromination pattern to the compound of interest .

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds have been determined using X-ray crystallography. For example, the structure of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was elucidated, revealing the nature of hydrogen bonds both in solution and in the crystalline state . These findings are crucial as they provide insights into the potential intermolecular interactions that could influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

The chemical behavior of similar compounds under various conditions has been studied. For instance, the lactam form of dibenzo[b,f]-1,4-oxazepin-11(10H)-one with a nitro group in position 2 can rearrange to the corresponding acid when heated with dilute caustic soda . Such reactions are indicative of the reactivity of the oxazepin ring system and the influence of substituents on its chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazepin derivatives are influenced by their molecular structure. The presence of a bromine atom and other substituents can affect the compound's solubility, melting point, and reactivity. The anticonvulsant and hypnotic properties of some 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have been evaluated, showing significant biological activity, which suggests that the compound may also possess similar properties . The synthesis of structural analogs, such as 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, further demonstrates the versatility of the oxazepin ring system in generating compounds with varied properties .

Scientific Research Applications

Kinase Inhibitor Development

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has been identified as a critical intermediate in the process development and scale-up of a benzoxazepine-containing kinase inhibitor. This compound contributes to the scalable synthesis of kinase inhibitors, highlighting its utility in the development of treatments for diseases modulated by kinase activity. The described process involved the preparation and scaling up of key intermediates, demonstrating the compound's role in facilitating the synthesis of complex molecules with potential therapeutic applications (S. Naganathan et al., 2015).

Novel Synthesis Methods

Research on novel synthesis methods of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones from Baylis–Hillman derivatives via reductive cyclization highlights the compound's role in organic synthesis. This approach provides a simplified pathway to generate novel derivatives, emphasizing the compound's importance in the creation of new chemical entities with potential biological activities (M. Bakthadoss & G. Murugan, 2009).

Protein-Tyrosine Kinase Inhibitors

The compound has also been used in the synthesis and activity evaluation of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as protein-tyrosine kinase (PTK) inhibitors. These studies demonstrate its utility in generating compounds that exhibit inhibitory activities against protein-tyrosine kinases, crucial for developing new therapeutic agents for cancer treatment (Ning Li et al., 2017).

Fungicidal Activity

Research into the design, synthesis, and fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrates the compound's potential in agriculture. The development of these analogues showcases the compound's application in creating effective fungicides for crop protection, contributing to the management of plant diseases (Dongyan Yang et al., 2017).

properties

IUPAC Name |

7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZJMDMPVXMRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one | |

CAS RN |

1267046-10-5 |

Source

|

| Record name | 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

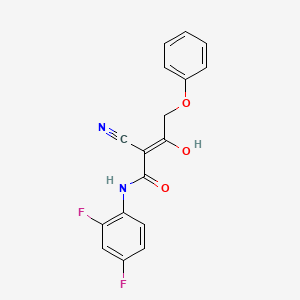

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)

![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)

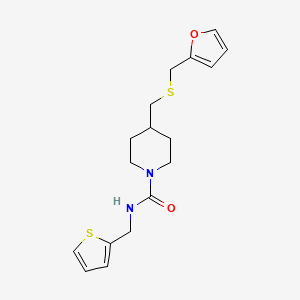

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)

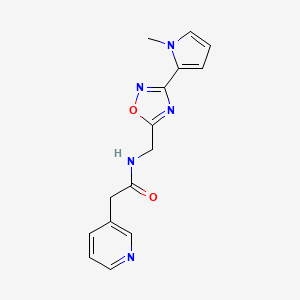

![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)

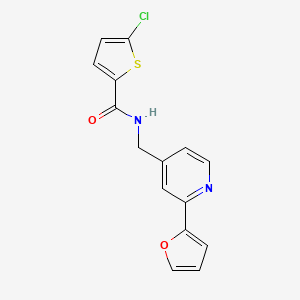

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)